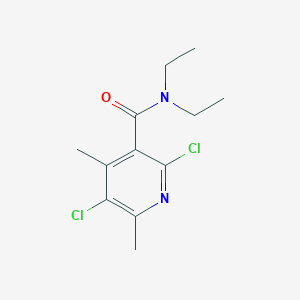
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide (DDM) is a synthetic compound that belongs to the family of nicotinamide derivatives. DDM has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience. The compound is known to exhibit potent neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide is not fully understood. However, it is believed that the compound exerts its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant defense. 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has also been shown to modulate the expression of various genes involved in inflammation and cell death pathways.
Biochemical and Physiological Effects:
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been shown to exert various biochemical and physiological effects in both in vitro and in vivo studies. These include the upregulation of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, and the inhibition of pro-inflammatory cytokine production. Additionally, 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide in lab experiments is its potent neuroprotective and anti-inflammatory properties. This makes it a valuable tool for studying various neurological disorders, such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of using 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide. One area of interest is the development of novel 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide and its potential therapeutic applications in various neurological disorders. Finally, the use of 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide in combination with other compounds, such as antioxidants or anti-inflammatory agents, may provide synergistic effects and improve therapeutic outcomes.
Synthesemethoden
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide can be synthesized through a multi-step process involving the reaction of 2,5-dichloronicotinic acid with diethylamine and subsequent alkylation with 4,6-dimethyl-2-chloropyrimidine. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been extensively studied for its neuroprotective and anti-inflammatory properties. The compound has been shown to protect neuronal cells against oxidative stress and apoptosis induced by various neurotoxic agents, including beta-amyloid and glutamate. Additionally, 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in microglial cells.
Eigenschaften
IUPAC Name |
2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-5-16(6-2)12(17)9-7(3)10(13)8(4)15-11(9)14/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJYIZNIFGLCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(N=C1Cl)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B5719728.png)
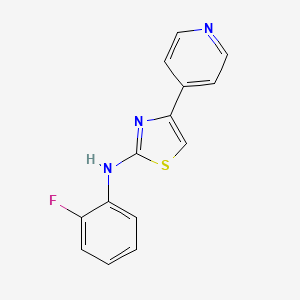
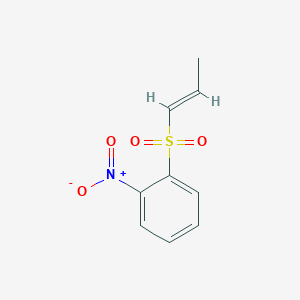
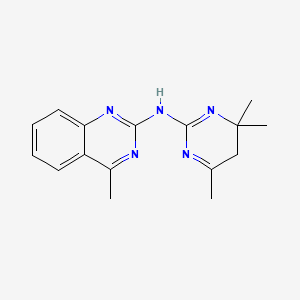
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5719765.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)
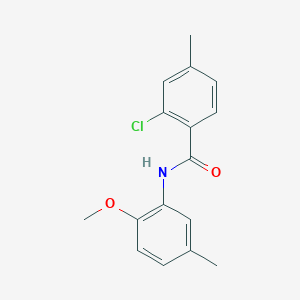
![N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)
![ethyl {[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}(oxo)acetate](/img/structure/B5719783.png)
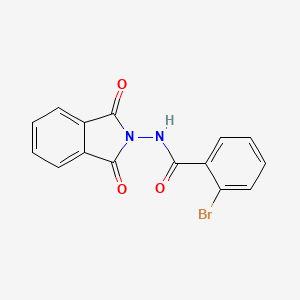
![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5719788.png)
![{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5719793.png)
![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5719798.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5719799.png)